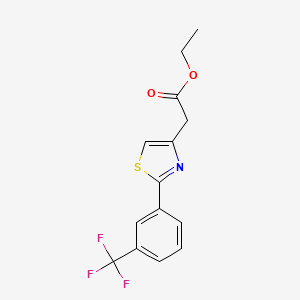

Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate

描述

Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate is a synthetic organic compound characterized by the presence of a thiazole ring and a trifluoromethyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The trifluoromethyl group imparts unique chemical properties, making it a valuable moiety in drug design and other chemical applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate typically involves the condensation of 3-(trifluoromethyl)benzaldehyde with thiosemicarbazide to form the corresponding thiazole derivative. This intermediate is then esterified with ethyl bromoacetate under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the ester moiety, converting it to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives.

科学研究应用

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that thiazole derivatives, including Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate, exhibit significant antimicrobial properties. Studies have shown that compounds with trifluoromethyl substitutions can enhance the potency against various bacterial strains, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) . The structural modifications of thiazole rings have been linked to improved interactions with bacterial targets.

1.2 Antitumor Properties

this compound has been evaluated for its potential as an antitumor agent. The presence of the trifluoromethyl group is believed to contribute to its cytotoxic effects against cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapies .

Materials Science

2.1 Development of Functional Materials

The unique properties of thiazole derivatives have led to their application in materials science. This compound can serve as a precursor for synthesizing advanced materials with specific electronic and optical properties. The incorporation of trifluoromethyl groups into polymer matrices has been shown to enhance thermal stability and chemical resistance .

2.2 Photophysical Properties

Research has explored the photophysical characteristics of thiazole derivatives, including their potential use in organic light-emitting diodes (OLEDs). The electronic structure influenced by the trifluoromethyl group contributes to the compound's luminescent properties, making it suitable for optoelectronic applications .

Biological Research

3.1 Enzyme Inhibition Studies

this compound has been investigated for its ability to inhibit key enzymes involved in various metabolic pathways. For instance, studies have shown that similar thiazole derivatives can act as inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation . This inhibition has implications for treating neurodegenerative diseases such as Alzheimer's.

3.2 Mechanistic Insights

The mechanism of action for this compound involves interactions at the molecular level with target proteins, leading to alterations in cellular signaling pathways. Molecular docking studies suggest that this compound may bind effectively to active sites of enzymes, providing insights into its potential therapeutic applications .

作用机制

The mechanism of action of Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. This compound may inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed biological effects.

相似化合物的比较

Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate: shares similarities with other thiazole derivatives, such as thiazole-4-carboxylates and thiazole-2-amines.

Trifluoromethylated Compounds: Compounds like trifluoromethylbenzene and trifluoromethylthiazole also exhibit similar chemical properties due to the presence of the trifluoromethyl group.

Uniqueness:

- The combination of the thiazole ring and the trifluoromethyl group in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications.

- Its ability to undergo diverse chemical reactions and its potential bioactivity distinguish it from other similar compounds.

生物活性

Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate, a thiazole derivative with notable structural features, has garnered attention in recent pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C14H12F3NO2S

- Molecular Weight : 315.311 g/mol

- CAS Number : 680215-92-3

The trifluoromethyl group attached to the phenyl ring significantly influences the compound's electronic properties, enhancing its biological activity against various pathogens and cancer cells.

This compound exhibits several mechanisms of action that contribute to its biological efficacy:

- Antimicrobial Activity : The compound has demonstrated significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Studies indicate that it operates through inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

- Antifungal Activity : Research has shown that this thiazole derivative also possesses antifungal properties, effectively inhibiting the growth of pathogenic fungi like Candida albicans and Cryptococcus neoformans at low concentrations (MIC values ranging from 15.67 to 31.25 µM) .

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. It has been noted to reverse drug resistance in certain cancer cells, enhancing the effectiveness of conventional chemotherapeutics like paclitaxel .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

| Biological Activity | Target Organism/Cell Line | MIC/IC50 (µg/mL) | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 100 | |

| Antibacterial | S. aureus | ≤1 | |

| Antifungal | C. albicans | 15.67 | |

| Anticancer | Various cancer cells | 10 |

Case Study 1: Antimicrobial Efficacy

A study conducted by MDPI examined a series of thiazole derivatives, including this compound, highlighting its antimicrobial activity against resistant strains of bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a lead compound in antibiotic development .

Case Study 2: Cancer Cell Resistance Reversal

Research published in the Journal of Medicinal Chemistry illustrated that this compound could effectively reverse multidrug resistance in cancer cells overexpressing P-glycoprotein (P-gp). The compound increased intracellular drug accumulation, enhancing the cytotoxic effects of paclitaxel in resistant cell lines .

属性

IUPAC Name |

ethyl 2-[2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO2S/c1-2-20-12(19)7-11-8-21-13(18-11)9-4-3-5-10(6-9)14(15,16)17/h3-6,8H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKPMEWPCXFJKTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40513806 | |

| Record name | Ethyl {2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78743-00-7 | |

| Record name | Ethyl {2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。